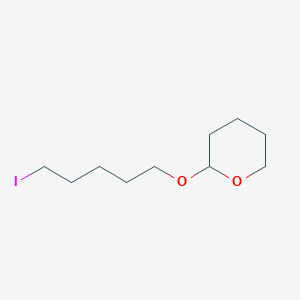

2-(5-Iodopentoxy)tetrahydro-2H-pyran

Description

2-(5-Iodopentoxy)tetrahydro-2H-pyran is a tetrahydropyran (THP)-protected alcohol derivative featuring a pentoxy chain substituted with an iodine atom at the terminal position. The THP group is widely used in organic synthesis to protect hydroxyl groups, enabling selective reactivity in multi-step reactions. The iodine substituent likely enhances its utility in cross-coupling reactions or as a radiotracer precursor due to iodine’s high atomic mass and versatility in nucleophilic substitutions .

Properties

Molecular Formula |

C10H19IO2 |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

2-(5-iodopentoxy)oxane |

InChI |

InChI=1S/C10H19IO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 |

InChI Key |

ZDXUSVVNVXTSHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCCCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives

Halogenated THP derivatives vary in reactivity, stability, and applications based on the halogen type:

Notes:

- Iodo derivatives exhibit high reactivity in cross-coupling reactions, making them valuable in pharmaceutical synthesis .

- Bromo derivatives are cost-effective alternatives for introducing leaving groups .

- Chloro derivatives are less reactive but offer stability in aqueous conditions .

Alkynyl Derivatives

Alkynyl-substituted THP compounds are prized for their role in click chemistry and alkyne-azide cycloadditions:

Notes:

- Alkynyl groups enable Huisgen cycloadditions, critical for bioconjugation .

- Fluorination improves bioavailability and resistance to enzymatic degradation .

Aromatic and Other Derivatives

THP ethers with aromatic or complex substituents expand utility in materials science and drug design:

Notes:

- Aromatic substituents improve thermal stability and enable π-π stacking in materials .

- Brominated aromatic derivatives are leveraged in CNS drug development .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.